2-Azetidin-3-yl-ethanol tosylate
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Overview
Description
2-Azetidin-3-yl-ethanol tosylate is a chemical compound with the molecular formula C12H19NO4S. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is commonly used in organic synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Azetidin-3-yl-ethanol tosylate can be synthesized through several synthetic routes. One common method involves the reaction of 2-azetidin-3-yl-ethanol with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-Azetidin-3-yl-ethanol tosylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically produce the corresponding alcohol or amine derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted azetidines.
Scientific Research Applications
2-Azetidin-3-yl-ethanol tosylate is widely used in scientific research due to its versatility and reactivity. It finds applications in:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: In the development of pharmaceuticals and drug delivery systems.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-azetidin-3-yl-ethanol tosylate exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the tosylate group acts as a leaving group, facilitating the substitution process. The molecular targets and pathways involved vary depending on the application and the specific reaction conditions.
Comparison with Similar Compounds
2-Azetidin-3-yl-ethanol tosylate is similar to other azetidine derivatives, such as 3-azetidinyl-ethanol and 2-azetidinyl-methanol. it is unique in its reactivity and applications due to the presence of the tosylate group. This group enhances its stability and reactivity, making it a valuable compound in organic synthesis and research.
List of Similar Compounds
3-Azetidinyl-ethanol
2-Azetidinyl-methanol
2-Azetidinyl-ethanol chloride
3-Azetidinyl-methanol tosylate
Properties
Molecular Formula |
C12H17NO3S |
---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
2-(azetidin-3-yl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H17NO3S/c1-10-2-4-12(5-3-10)17(14,15)16-7-6-11-8-13-9-11/h2-5,11,13H,6-9H2,1H3 |
InChI Key |
PKYINYWBVQOQEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2CNC2 |
Origin of Product |
United States |
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